molecular formula C8H6ClNO4 B8140647 2-(2-Chloro-3-nitrophenyl)acetic acid

2-(2-Chloro-3-nitrophenyl)acetic acid

Cat. No.: B8140647
M. Wt: 215.59 g/mol
InChI Key: YNAGRJPZFRHHOQ-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a chloro group at the 2-position and a nitro group at the 3-position of the benzene ring. The nitro and chloro substituents confer unique electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

2-(2-chloro-3-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c9-8-5(4-7(11)12)2-1-3-6(8)10(13)14/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAGRJPZFRHHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101340032
Record name 2-Chloro-3-nitrobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101340032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34915-64-5
Record name 2-Chloro-3-nitrobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101340032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-nitrophenyl)acetic acid typically involves the nitration of 2-chlorophenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions. The reaction mixture is then neutralized, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-nitrophenyl)acetic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often involving the use of a base to facilitate the substitution reaction.

    Esterification: The carboxylic acid group can be esterified with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate).

    Esterification: Alcohols, acid catalysts (sulfuric acid, hydrochloric acid).

Major Products Formed

    Reduction: 2-(2-Chloro-3-aminophenyl)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of 2-(2-Chloro-3-nitrophenyl)acetic acid. For instance:

  • Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including leukemia (MOLT-4), colon cancer (SW-620), and breast cancer (MCF-7 and MDA-MB-231). The growth inhibition concentrations (GI50_{50}) were reported as low as 1.57 μM for some derivatives, indicating potent activity against these malignancies .
  • Mechanism of Action : The mechanisms underlying its anticancer effects involve the induction of apoptosis and disruption of mitochondrial membrane potential in cancer cells. Studies demonstrated that treatment with certain derivatives led to a marked increase in apoptotic cell populations, suggesting a targeted mechanism against tumor cells .

Anti-inflammatory Properties

Research has also indicated that this compound exhibits anti-inflammatory properties. It has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases .

Study on Anticancer Activity

A notable study evaluated the anticancer activity of various derivatives related to this compound. The study involved:

  • Objective : To assess the cytotoxicity and selectivity of synthesized compounds against multiple cancer cell lines.
  • Methodology : Compounds were tested using standard protocols (NCI DTP) to determine their GI50_{50}, TGI (total growth inhibition), and LC50_{50} values across a panel of 60 tumor cell lines.
  • Results : Several compounds derived from this compound exhibited selective toxicity towards leukemia and CNS cancer cells, with selectivity indices exceeding 10 in some cases .

Study on Anti-inflammatory Effects

Another research focused on the anti-inflammatory potential of the compound:

  • Objective : To investigate the inhibitory effects on specific inflammatory markers.
  • Methodology : In vitro assays measured the production of TNF-alpha and IL-6 in response to treatment with various concentrations of the compound.
  • Results : Significant reductions in cytokine levels were observed, suggesting that this compound could modulate inflammatory responses effectively .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-nitrophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can participate in redox reactions, while the chlorine atom can influence the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of nitro and chloro substituents significantly impacts physicochemical properties. For example:

  • 2-(2-Chloro-5-nitrophenyl)acetic acid (similarity score: 0.96) differs only in the nitro group position (5 vs. 3).
  • 2-(2,6-Dichloro-4-nitrophenyl)acetic acid (similarity score: 1.00) contains two chloro groups, increasing molecular weight (283.49 g/mol vs. 215.61 g/mol for the target compound) and lipophilicity, which may affect membrane permeability in biological systems .

Acidity and pKa Values

The acidity of arylacetic acids is influenced by electron-withdrawing groups. reports a pKa of 2.959 for (4-Chloro-3-nitrophenoxy)acetic acid, which is structurally analogous but contains an ether linkage. The direct comparison suggests that the nitro group at the 3-position in the target compound would further lower the pKa (increase acidity) due to stronger electron withdrawal compared to para-substituted analogs .

Table 1: Key Properties of 2-(2-Chloro-3-nitrophenyl)acetic Acid and Analogs

Compound Name Substituents Molecular Weight (g/mol) Similarity Score Key Property
This compound 2-Cl, 3-NO2 215.61 - High acidity (inferred pKa ~2.5-3.0)
2-(2-Chloro-5-nitrophenyl)acetic acid 2-Cl, 5-NO2 215.61 0.96 Improved solubility
2-(2,6-Dichloro-4-nitrophenyl)acetic acid 2,6-Cl, 4-NO2 283.49 1.00 High lipophilicity
(4-Chloro-3-nitrophenoxy)acetic acid 4-Cl, 3-NO2, ether link 231.61 - pKa = 2.959

Biological Activity

2-(2-Chloro-3-nitrophenyl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a chloro and nitro substituent on a phenyl ring, which can influence its biological properties. The presence of these functional groups is crucial for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of chlorine in acetamides has been shown to enhance antibacterial activity against various pathogens, including Klebsiella pneumoniae and Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniae4 µg/mLInhibits penicillin-binding proteins
2-Chloro-N-(2-hydroxyphenyl)acetamideCandida albicans0.5 µg/mLDisrupts cell membrane integrity

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For example, derivatives with chloro and nitro groups have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and colon cancer cells .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCancer Cell LineGI50 (µM)TGI (µM)LC50 (µM)
5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinonesMOLT-4 (Leukemia)<0.010.020.05
5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinonesSW-620 (Colon Cancer)1.5713.365.0

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Antibacterial Mechanism : The chloro atom enhances binding affinity to bacterial enzymes, leading to cell lysis through inhibition of penicillin-binding proteins .
  • Cytotoxic Mechanism : In cancer cells, the compound may induce apoptosis by modulating apoptotic pathways, including upregulation of pro-apoptotic genes like BAX and downregulation of anti-apoptotic genes like Bcl-2 .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • A study on the antibacterial properties of chlorinated acetamides showed that the addition of chlorine significantly improved activity against resistant strains of Klebsiella pneumoniae, suggesting a promising avenue for developing new antibiotics .
  • In anticancer research, compounds structurally similar to this compound exhibited potent cytotoxicity against multiple cancer cell lines, indicating their potential as therapeutic agents .

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